molecular formula C15H14ClN5O B12242578 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12242578
M. Wt: 315.76 g/mol
InChI Key: DOHWXEBKAHWUHP-UHFFFAOYSA-N
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Description

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety substituted with a chloropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Piperazine: The benzoxazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzoxazole.

    Introduction of the Chloropyrimidine Group: The final step involves the nucleophilic substitution of the piperazine nitrogen with 5-chloropyrimidine under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines or benzoxazoles.

Scientific Research Applications

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of enzymes or receptors involved in various diseases.

    Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine group is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. The piperazine moiety may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: This compound also contains a chloropyrimidine group and a piperazine moiety, but with a different core structure.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in having a piperazine moiety, but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a chloropyrimidine-substituted piperazine. This unique structure may confer distinct pharmacological properties and binding affinities compared to other similar compounds.

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C15H14ClN5O/c16-11-9-17-14(18-10-11)20-5-7-21(8-6-20)15-19-12-3-1-2-4-13(12)22-15/h1-4,9-10H,5-8H2

InChI Key

DOHWXEBKAHWUHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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